N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isonicotinamide
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Description
N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isonicotinamide is a useful research compound. Its molecular formula is C19H17N3O2S and its molecular weight is 351.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives, which share some structural similarities, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with similar compounds , it’s likely that multiple pathways are affected, leading to downstream effects that contribute to the compound’s overall biological activity.
Result of Action
The broad range of biological activities associated with similar compounds suggests that the compound could have diverse effects at the molecular and cellular level .
Biological Activity
N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isonicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N4O2S, with a molecular weight of approximately 374.4 g/mol. The presence of thiophene and isonicotinamide moieties suggests diverse biological interactions, particularly in targeting various enzymes and receptors.
Pharmacological Activities
Research indicates that compounds with similar structural features often exhibit significant biological activities. The following table summarizes the potential pharmacological effects associated with this compound:
Antimicrobial Activity
A study conducted on derivatives of this compound demonstrated significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 4 to 32 µg/mL against susceptible strains, indicating strong potential for development as an antibiotic agent.
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in treating inflammatory diseases, potentially offering an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Anticancer Mechanisms
Research has indicated that the compound induces apoptosis in various cancer cell lines through the activation of caspase pathways. The compound's ability to target specific signaling pathways involved in cell proliferation makes it a candidate for further development in cancer therapy.
Properties
IUPAC Name |
N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-18(21-13-17-2-1-11-25-17)12-14-3-5-16(6-4-14)22-19(24)15-7-9-20-10-8-15/h1-11H,12-13H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWHMKORAHTPFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.